molecular formula C7H10IN B1376419 Benzylamine Hydroiodide CAS No. 45579-91-7

Benzylamine Hydroiodide

Cat. No.: B1376419
CAS No.: 45579-91-7
M. Wt: 235.07 g/mol
InChI Key: PPCHYMCMRUGLHR-UHFFFAOYSA-N
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Description

Benzylamine Hydroiodide, also known as Phenylmethanaminium iodide, is a chemical compound with the molecular formula C₇H₁₀IN. It is a white crystalline powder that is soluble in water. This compound is primarily used as a precursor in the synthesis of two-dimensional layered lead/tin halide perovskites, which are of significant interest in the field of semiconductor materials for thin-film photovoltaic and light-emitting diode applications .

Mechanism of Action

Target of Action

Benzylamine Hydroiodide primarily targets the enzymes Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the stomach and are part of the larger family of serine proteases .

Mode of Action

It is known that this compound, like other benzylamines, has antifungal activity and can interact with the fungal cell membrane . This interaction specifically inhibits squalene epoxidase, a key enzyme in fungal sterol biosynthesis .

Biochemical Pathways

By inhibiting squalene epoxidase, this compound affects the biosynthesis of ergosterol, a major fungal membrane sterol . Ergosterol regulates membrane fluidity, biogenesis, and functions . The inhibition of its synthesis can lead to increased membrane permeability and leakage of cellular components .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The inhibition of ergosterol synthesis by this compound results in a deficiency in ergosterol . This deficiency can cause damage to the fungal cell membrane, leading to increased membrane permeability and leakage of cellular components . Ultimately, this can lead to fungal cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can influence the solubility of the compound, potentially affecting its absorption and distribution . .

Biochemical Analysis

Biochemical Properties

Benzylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the determination of semicarbazide-sensitive amine oxidase (SSAO) activity. SSAO is a group of copper-containing enzymes found in vascular smooth muscle cells, cartilage, kidney, liver, and brown fat cells of mammals . This compound is oxidized and deaminated by SSAO to generate benzaldehyde, ammonia, and hydrogen peroxide, which are potentially cytotoxic and associated with various diseases . The interaction between this compound and SSAO is crucial for understanding the enzyme’s activity and its implications in diseases such as Alzheimer’s, vascular disorders, and diabetes .

Cellular Effects

This compound influences various cellular processes by interacting with SSAO. The oxidation and deamination of this compound by SSAO result in the production of benzaldehyde, ammonia, and hydrogen peroxide, which can affect cell signaling pathways, gene expression, and cellular metabolism . These products are cytotoxic and can lead to cellular damage, contributing to the pathology of diseases like Alzheimer’s and diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation and deamination by SSAO. This interaction results in the formation of benzaldehyde, ammonia, and hydrogen peroxide . This compound binds to the active site of SSAO, where it undergoes enzymatic oxidation. The resulting products can inhibit or activate various cellular pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is stable at room temperature but can degrade over time, affecting its efficacy in biochemical assays . Long-term studies have shown that the degradation products of this compound can influence cellular function, leading to altered cellular responses in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively interact with SSAO without causing significant cytotoxicity . At high doses, the compound can lead to toxic effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation and deamination by SSAO. The enzyme catalyzes the conversion of this compound to benzaldehyde, ammonia, and hydrogen peroxide . These metabolic products can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biochemical activity and cellular effects .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, with specific interactions occurring in different cellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylamine Hydroiodide can be synthesized through a reaction between benzylamine and hydroiodic acid. The reaction typically involves the following steps:

    Reaction Setup: Benzylamine is dissolved in an appropriate solvent, such as ethanol or water.

    Addition of Hydroiodic Acid: Hydroiodic acid is slowly added to the benzylamine solution under controlled temperature conditions.

    Crystallization: The reaction mixture is allowed to crystallize, and the resulting this compound crystals are filtered and dried.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This includes the use of automated reactors, precise temperature control, and purification processes such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Benzylamine Hydroiodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylamine oxide.

    Reduction: It can be reduced to form benzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Benzylamine Hydroiodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzylamine Hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.

    Phenylmethylamine: A simpler amine without the iodide component.

    Phenylmethanaminium Bromide: Contains a bromide ion instead of an iodide ion.

Uniqueness: Benzylamine Hydroiodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other compounds. The iodide ion can enhance the compound’s solubility in water and its ability to participate in specific chemical reactions, making it a valuable precursor in the synthesis of advanced materials .

Properties

IUPAC Name

phenylmethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHYMCMRUGLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45579-91-7
Record name Benzylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does benzylamine hydroiodide improve the performance of perovskite solar cells?

A: this compound acts as a bifunctional molecule in perovskite solar cells. [, ] Firstly, the benzylammonium cation (BZA+) interacts with iodide (I-) and bromide (Br-) ions on the perovskite surface. This interaction passivates surface defects, reducing charge recombination and improving efficiency. [] Secondly, BZAI can optimize the energy level alignment between the perovskite layer and the hole transporting layer (HTL), further facilitating charge transport and enhancing overall device performance. [, ]

Q2: What are the structural characteristics of this compound?

A2: While the provided research papers don't explicitly detail the spectroscopic data for BZAI, we can infer some structural information. It is an organic ammonium salt, composed of a benzylammonium cation (BZA+) and an iodide anion (I-). Its molecular formula is C₇H₁₀IN.

Q3: How does the structure of this compound relate to its function in perovskite solar cells?

A: The bifunctional nature of BZAI is key to its performance enhancement. The aromatic benzyl group likely contributes to its interaction with the perovskite material, potentially influencing crystal growth. [] The ammonium group, with its positive charge, allows interaction with halide anions on the perovskite surface, enabling defect passivation. []

Q4: Are there any studies comparing this compound to other similar compounds in perovskite solar cells?

A: Yes, one study compared BZAI to benzylamine (BA) and 5-ammonium valeric acid in perovskite solar cells. [] Devices incorporating BZAI showed superior stability and power conversion efficiency compared to those using BA or 5-ammonium valeric acid. This suggests that both the conjugated structure and the bifunctional nature of BZAI contribute to its superior performance. []

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